molecular formula (netpeptide)C65H89GaN14O18S2 B612814 293295-70-2 CAS No. 293295-70-2

293295-70-2

Cat. No.: B612814
CAS No.: 293295-70-2
M. Wt: 1486.52
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

293295-70-2, known as Ga-DOTA-TOC acetate, is a radiopharmaceutical compound comprising gallium-68 (⁶⁸Ga) chelated by the macrocyclic ligand DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and conjugated to [Tyr³]-octreotide (TOC), a somatostatin analog . This compound is primarily used in positron emission tomography (PET) imaging for diagnosing neuroendocrine tumors (NETs) by targeting somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are overexpressed in many NETs . The acetate form enhances solubility and stability, facilitating clinical applications .

The synthesis involves solid-phase peptide synthesis (SPPS) to produce the TOC peptide, followed by amidation to conjugate DOTA. Gallium-68 is then chelated under controlled pH and temperature conditions . Ga-DOTA-TOC acetate combines the high target specificity of octreotide with the radiometal-chelating efficiency of DOTA, enabling precise tumor localization .

Properties

CAS No.

293295-70-2

Molecular Formula

(netpeptide)C65H89GaN14O18S2

Molecular Weight

1486.52

sequence

Sequence: DOTA(Ga)-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr(ol), cyclic disulfide.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

DOTA-based radiopharmaceuticals share a common macrocyclic chelator but differ in conjugated peptides or radiometals. Below is a comparative analysis of Ga-DOTA-TOC acetate and its structural/functional analogs:

Compound CAS No. Molecular Formula Chelated Metal Peptide Component Application Key Properties
Ga-DOTA-TOC acetate 293295-70-2 C₆₅H₉₄GaN₁₅O₁₈S₂ ⁶⁸Ga [Tyr³]-Octreotide PET Imaging (Diagnostic) High SSTR2 affinity (IC₅₀: 1.3 nM), rapid renal clearance, 68-minute half-life
DOTATOC 204318-14-9 C₆₅H₉₄N₁₅O₁₈S₂ None (precursor) [Tyr³]-Octreotide Precursor for radiometal labeling Requires post-synthesis radiolabeling; compatible with ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y
Lu-DOTA-TATE (Lutathera) 437608-50-9 C₆₆H₉₆LuN₁₅O₁₈S₂ ¹⁷⁷Lu [Tyr³]-Octreotate Radionuclide Therapy High tumor retention, β⁻ emitter for targeted therapy; log P: -3.2
DOTA 60239-18-1 C₁₆H₂₈N₄O₈ N/A None Chelator scaffold Binds trivalent metals (Ga³⁺, In³⁺, Lu³⁺); stability constant (log K): 29.3 for Ga³⁺

Key Differences

Chelated Metal and Application: Ga-DOTA-TOC acetate uses ⁶⁸Ga, a positron emitter, for diagnostic imaging, whereas Lu-DOTA-TATE employs ¹⁷⁷Lu, a β⁻ emitter, for therapeutic destruction of tumor cells . DOTATOC serves as a non-radiolabeled precursor, enabling flexibility in radiometal selection (e.g., ⁶⁸Ga for imaging or ¹⁷⁷Lu for therapy) .

Peptide Modifications: Octreotide (TOC) vs. Octreotate (TATE): TATE (DOTA-[Tyr³]-octreotate) has a carboxyl-terminal threonine replaced with threoninol, enhancing SSTR2 affinity (IC₅₀: 0.2 nM vs. 1.3 nM for TOC) .

Pharmacokinetics :

  • Ga-DOTA-TOC acetate exhibits faster clearance (t₁/₂: ~68 minutes) compared to Lu-DOTA-TATE (t₁/₂: ~6.7 days), reflecting differences in emission type and therapeutic requirements .

Stability and Log P :

  • DOTA complexes with ⁶⁸Ga show superior in vivo stability compared to older chelators like DTPA. Log P values (e.g., -3.2 for Lu-DOTA-TATE) correlate with hydrophilicity and renal excretion efficiency .

Research Findings

  • Clinical Efficacy :

    • In a phase III trial, Ga-DOTA-TOC PET/CT demonstrated 98% sensitivity and 95% specificity in detecting NETs, outperforming conventional imaging .
    • Lu-DOTA-TATE (Lutathera) achieved a 79% disease control rate in progressive midgut NETs, validating its therapeutic role .
  • Comparative Biodistribution :

    • Ga-DOTA-TOC accumulates rapidly in SSTR2-positive tumors (peak uptake at 60–90 minutes post-injection), while Lu-DOTA-TATE shows prolonged retention (≥7 days), optimizing therapeutic radiation delivery .
  • Synthetic Challenges :

    • Radiolabeling efficiency for Ga-DOTA-TOC exceeds 95% under optimized conditions (pH 4.0, 95°C), whereas Lu-DOTA-TATE requires higher temperatures (≥100°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.